VX-166

Content Navigation

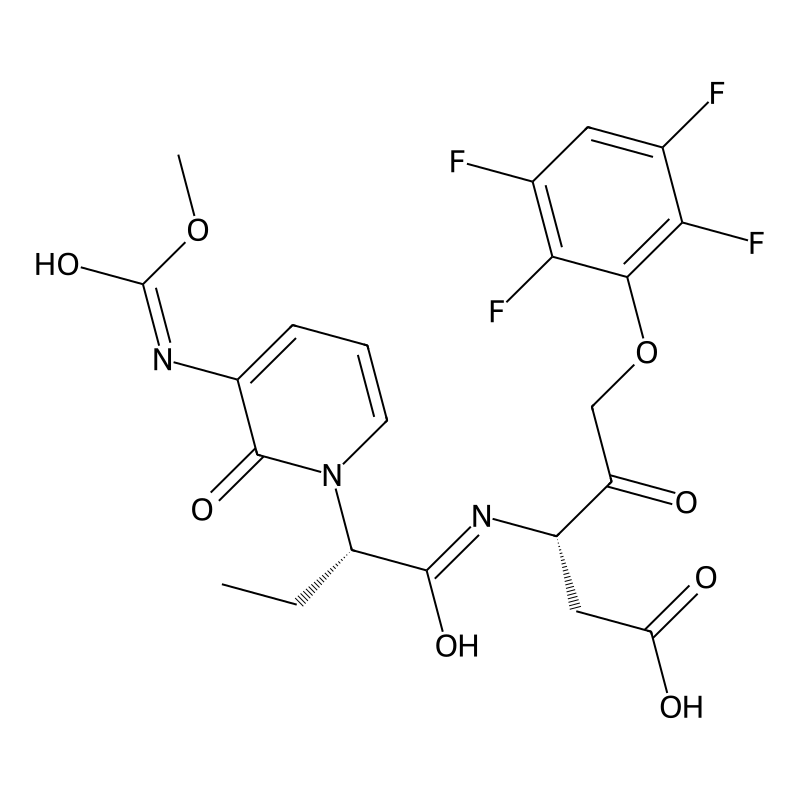

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

VX-166 is a potent, irreversible pan-caspase inhibitor structurally optimized for advanced in vivo efficacy. Characterized by fast inactivation kinetics, it rapidly binds executioner and inflammatory caspases to halt apoptosis and subsequent tissue damage. For industrial and translational buyers, VX-166 represents a critical upgrade over first-generation laboratory reagents, offering enhanced pharmacokinetic stability that supports long-term dosing via oral gavage or osmotic pumps. It is primarily procured for rigorous preclinical modeling of sepsis, nonalcoholic steatohepatitis (NASH), and acute liver failure, where precise, post-insult apoptotic blockade is required to evaluate disease progression and fibrogenesis [1].

Relying on generic, first-generation peptide inhibitors like Z-VAD-FMK often compromises in vivo studies due to their rapid metabolic clearance and requirement for prophylactic dosing. In clinical reality, treatments are administered after disease onset; however, many standard inhibitors fail to rescue subjects when administered post-insult. Furthermore, highly selective inhibitors (e.g., Caspase-1 only) may fail to prevent the redundant apoptotic pathways active in severe hepatic injury or sepsis. VX-166 overcomes these limitations by providing irreversible, broad-spectrum inhibition that remains highly efficacious even when administration is delayed for hours after the initial biological insult, ensuring that procurement yields a tool suitable for realistic therapeutic modeling rather than artificial pre-treatment scenarios [1].

Post-Insult Survival Rescue in Polymicrobial Sepsis

In a rigorous caecal ligation and puncture (CLP) model of peritoneal sepsis, VX-166 demonstrated significant efficacy even when administration was delayed. When continuously administered starting 3 hours post-insult, VX-166 improved survival to 92%, compared to a 40% survival rate in the vehicle baseline. Even with an 8-hour delay, survival was improved to 66%. This contrasts with many standard inhibitors that require prophylactic dosing to achieve statistical significance [1].

| Evidence Dimension | Post-insult survival rate |

| Target Compound Data | 92% survival (3h post-insult dosing) |

| Comparator Or Baseline | Vehicle control (40% survival) |

| Quantified Difference | 52% absolute increase in survival despite delayed administration |

| Conditions | Rat CLP model, continuous mini-osmotic pump administration over 10 days |

Validates the compound as a realistic therapeutic probe for post-symptomatic intervention, ensuring buyers procure a tool that works in clinically relevant timeframes.

Exceptionally Fast Inactivation Kinetics

VX-166 is engineered for rapid target engagement, a critical factor in halting acute apoptotic cascades before irreversible cellular damage occurs. Against recombinant caspases, VX-166 exhibits second-order inactivation rate constants (k) exceeding 1 × 10^6 M/s for Caspases-1 and -3. This represents an efficient irreversible binding profile that rapidly neutralizes executioner caspases, exceeding the slower kinetics often observed with reversible or less optimized first-generation inhibitors [1].

| Evidence Dimension | Second-order inactivation rate constant (k) |

| Target Compound Data | >1 × 10^6 M/s (Caspases-1 and -3) |

| Comparator Or Baseline | Standard reversible inhibitors (typically <10^5 M/s) |

| Quantified Difference | Order-of-magnitude faster irreversible target engagement |

| Conditions | Recombinant caspase enzymatic assays |

Ensures immediate and complete blockade of apoptotic executioners, which is critical for preventing downstream tissue degradation in acute injury models.

Direct Reduction of Hepatic Fibrosis in NASH Models

In a methionine/choline-deficient (MCD) diet model of NASH, oral gavage of VX-166 (6 mg/kg/d) significantly reduced hepatic fibrosis without merely masking overall liver injury markers like ALT. VX-166-treated subjects showed a statistically significant decrease in alpha-smooth muscle actin (α-SMA) expression (P < 0.005 at 8 weeks) and reduced hepatic levels of collagen 1alpha1 mRNA (P < 0.05) compared to vehicle controls. This demonstrates its ability to specifically block apoptosis-induced hepatic stellate cell (HSC) activation [1].

| Evidence Dimension | Hepatic fibrosis markers (α-SMA and collagen 1alpha1) |

| Target Compound Data | Significant reduction (P < 0.005 for α-SMA; P < 0.05 for collagen) |

| Comparator Or Baseline | Vehicle-treated MCD-diet mice (high fibrosis baseline) |

| Quantified Difference | Quantitative reduction in fibrotic gene expression and Sirius red staining |

| Conditions | MCD diet-induced NASH mouse model, 8-week daily oral gavage |

Proves VX-166 uncouples apoptosis-driven fibrogenesis from general liver injury, making it an essential procurement choice for targeted anti-fibrotic research.

Dose-Dependent Rescue in Endotoxic Shock

VX-166 provides quantifiable protection against systemic lipopolysaccharide (LPS)-induced endotoxic shock. In a murine model receiving 20 mg/kg IV LPS, repeated bolus administration of VX-166 at a dose of 30 mg/kg improved the 96-hour survival rate from 0% in the vehicle group to 75%. This substantial survival benefit highlights the compound's systemic bioavailability and its capacity to manage severe, acute inflammatory and apoptotic cascades [1].

| Evidence Dimension | 96-hour survival rate |

| Target Compound Data | 75% survival at 30 mg/kg dosing |

| Comparator Or Baseline | Vehicle control (0% survival) |

| Quantified Difference | 75% absolute increase in survival |

| Conditions | Murine LPS (20 mg/kg IV) endotoxic shock model |

Demonstrates high systemic efficacy and reliability for buyers modeling severe acute systemic inflammatory response syndrome (SIRS).

Post-Insult Sepsis and SIRS Modeling

Because VX-166 retains high efficacy when administered 3 to 8 hours after the initial biological insult, it is a highly effective choice for translational sepsis models (such as CLP or LPS endotoxic shock) where prophylactic dosing is clinically irrelevant [1].

NASH and Hepatic Fibrosis Drug Discovery

VX-166 is highly suited for chronic liver disease modeling. Its proven ability to reduce α-SMA and collagen 1alpha1 expression via oral gavage makes it a reliable positive control or mechanistic probe for studies targeting apoptosis-driven hepatic stellate cell (HSC) activation [2].

Acute Liver Failure and Ischemia-Reperfusion Injury

The fast inactivation kinetics (>1 × 10^6 M/s) of VX-166 against executioner caspases make it a strong candidate for acute injury models where rapid, irreversible blockade is required to prevent immediate tissue necrosis and organ failure[1].

References

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Anstee QM, Concas D, Kudo H, Levene A, Pollard J, Charlton P, Thomas HC, Thursz MR, Goldin RD. Impact of pan-caspase inhibition in animal models of established steatosis and non-alcoholic steatohepatitis. J Hepatol. 2010 Sep;53(3):542-50. doi: 10.1016/j.jhep.2010.03.016. Epub 2010 May 26. PubMed PMID: 20557969.

3: Weber P, Wang P, Maddens S, Wang PSh, Wu R, Miksa M, Dong W, Mortimore M, Golec JM, Charlton P. VX-166: a novel potent small molecule caspase inhibitor as a potential therapy for sepsis. Crit Care. 2009;13(5):R146. doi: 10.1186/cc8041. Epub 2009 Sep 9. PubMed PMID: 19740426; PubMed Central PMCID: PMC2784364.

4: Witek RP, Stone WC, Karaca FG, Syn WK, Pereira TA, Agboola KM, Omenetti A, Jung Y, Teaberry V, Choi SS, Guy CD, Pollard J, Charlton P, Diehl AM. Pan-caspase inhibitor VX-166 reduces fibrosis in an animal model of nonalcoholic steatohepatitis. Hepatology. 2009 Nov;50(5):1421-30. doi: 10.1002/hep.23167. PubMed PMID: 19676126.

5: Hilmas CJ, Poole MJ, Finneran K, Clark MG, Williams PT. Galantamine is a novel post-exposure therapeutic against lethal VX challenge. Toxicol Appl Pharmacol. 2009 Oct 15;240(2):166-73. doi: 10.1016/j.taap.2009.07.029. Epub 2009 Jul 30. PubMed PMID: 19647007.

6: Sakurada K, Ikegaya H, Ohta H, Akutsu T, Takatori T. Hydrolysis of an acetylthiocholine by pralidoxime iodide (2-PAM). Toxicol Lett. 2006 Oct 25;166(3):255-60. Epub 2006 Aug 12. PubMed PMID: 16971069.

7: Haberham ZL, van den Brom WE, Venker-van Haagen AJ, de Groot HN, Baumans V, Hellebrekers LJ. The rat vertex-middle latency auditory-evoked potential as indicator of anaesthetic depth: a comparison with evoked-reflex testing. Brain Res. 2000 Aug 11;873(2):287-90. PubMed PMID: 10930556.

8: Bosković B. The influence of 2-/o-cresyl/-4 H-1 : 3 : 2-benzodioxa-phosphorin-2-oxide (CBDP) on organophosphate poisoning and its therapy. Arch Toxicol. 1979 Jul 11;42(3):207-16. PubMed PMID: 475595.

Explore Compound Types